Hydroxy-PEG4-(CH2)2-Boc

ADC Linker Potency PEG Chain Length Optimization Cytotoxicity Assay

Hydroxy-PEG4-(CH2)2-Boc (tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal hydroxyl group, a PEG4 spacer, and a tert-butoxycarbonyl (Boc) protected propanoate moiety. This compound is classified as an uncleavable ADC linker, as documented in patent WO2004008101A2, and is also widely employed as a PROTAC linker for targeted protein degradation applications.

Molecular Formula C15H30O7
Molecular Weight 322.39 g/mol
CAS No. 518044-32-1
Cat. No. B1673976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG4-(CH2)2-Boc
CAS518044-32-1
SynonymsHydroxy-PEG4-t-butyl ester
Molecular FormulaC15H30O7
Molecular Weight322.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCO
InChIInChI=1S/C15H30O7/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h16H,4-13H2,1-3H3
InChIKeyFJRDXEGYAVAMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG4-(CH2)2-Boc (CAS 518044-32-1) Chemical Profile and Procurement Considerations


Hydroxy-PEG4-(CH2)2-Boc (tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker characterized by a terminal hydroxyl group, a PEG4 spacer, and a tert-butoxycarbonyl (Boc) protected propanoate moiety . This compound is classified as an uncleavable ADC linker, as documented in patent WO2004008101A2, and is also widely employed as a PROTAC linker for targeted protein degradation applications [1]. With a molecular weight of 322.39 g/mol and a molecular formula of C15H30O7, it demonstrates favorable aqueous solubility (soluble in water, DCM, and DMSO) and a calculated LogP of 0.776, indicating balanced hydrophilicity .

Why Direct Substitution of Hydroxy-PEG4-(CH2)2-Boc with Shorter or Non-Hydroxyl PEG Analogs Compromises ADC and PROTAC Performance


Generic substitution of Hydroxy-PEG4-(CH2)2-Boc with analogs featuring shorter alkyl spacers, different terminal functional groups, or cleavable moieties can introduce significant variability in conjugate stability, solubility, and biological activity. Systematic evaluations of PEG linker length in ADCs demonstrate that a PEG4 spacer yields a distinct in vitro cytotoxicity profile compared to PEG8 or PEG12 variants, with PEG12 exhibiting the most potent readout (415.805) versus PEG4 (1311.54) and PEG8 (635.073) in a comparative assay [1]. Furthermore, the non-cleavable nature of the (CH2)2-Boc motif confers enhanced plasma stability relative to cleavable dipeptide linkers, which undergo cathepsin B-mediated cleavage with a half-life of 4.6 hours [2]. Substitution with amino-terminated or azido-functionalized PEG4 linkers alters conjugation chemistry, potentially reducing yields or introducing off-target reactivity. The specific combination of a terminal hydroxyl group and an ethyl spacer to the Boc-protected carboxylate is critical for achieving the intended pharmacokinetic and safety profile documented in the originating patent [3].

Quantitative Evidence for Hydroxy-PEG4-(CH2)2-Boc Differentiation in ADC and PROTAC Linker Selection


Comparative In Vitro Cytotoxicity of PEG4- vs. PEG8/PEG12-Containing ADCs

In a direct head-to-head comparison of cleavable pendant-type PEG linkers conjugated to MMAE, ADCs incorporating PEG12 linkers demonstrated the highest potency (lowest assay readout of 415.805), while PEG4 linkers yielded a significantly higher readout of 1311.54, and PEG8 linkers produced an intermediate readout of 635.073. The negative control exhibited a readout of 1616.25. This establishes that a PEG4 spacer provides a moderate, tunable level of activity that is distinct from both shorter and longer PEG chains, making Hydroxy-PEG4-(CH2)2-Boc a predictable building block for linker optimization [1].

ADC Linker Potency PEG Chain Length Optimization Cytotoxicity Assay

Enhanced Plasma Stability of Non-Cleavable (CH2)2-Boc Linker vs. Cleavable Dipeptide Linkers

Hydroxy-PEG4-(CH2)2-Boc is documented as an uncleavable ADC linker . Comparative stability studies of ADC linkers reveal that cleavable dipeptide linkers (e.g., Val-Cit) are cleaved by human cathepsin B with a half-life of 4.6 hours, whereas non-cleavable linkers remain intact throughout intracellular metabolism, providing greater systemic stability and a higher therapeutic index [1]. This difference translates into quantifiable pharmacokinetic benefits: in a rat model, anti-CD22 conjugates with uncleavable linkers exhibited slower clearance (18.0 mL/day/kg) compared to those with cleavable linkers (59.4 mL/day/kg) [2].

ADC Stability Non-Cleavable Linker Pharmacokinetics

Solubility Profile: Aqueous and Organic Solvent Compatibility vs. Non-PEGylated Linkers

Hydroxy-PEG4-(CH2)2-Boc exhibits broad solubility in water, dichloromethane (DCM), and dimethyl sulfoxide (DMSO) [1]. This contrasts sharply with traditional hydrophobic linkers (e.g., SPDB, SMCC), which suffer from poor aqueous solubility and can cause aggregation during conjugation. The PEG4 moiety imparts a calculated LogP of 0.776 , indicating a favorable balance between hydrophilicity and hydrophobicity that facilitates efficient bioconjugation and improves the solubility of the final conjugate [2].

Linker Solubility Conjugation Efficiency Formulation

PROTAC Linker Length Optimization: PEG4 Spacer vs. Alkyl or PEG Variants

Systematic studies of Retro-2-based PROTACs demonstrate that GSPT1 degradation efficiency is directly dependent on the length of the flexible PEG chain linker, with optimal activity achieved at specific PEG lengths [1]. Hydroxy-PEG4-(CH2)2-Boc provides a PEG4 spacer of approximately 12-14 atoms, which falls within the reported optimal linker length range of 12 to over 20 carbons for PROTACs . This length is empirically established to facilitate ternary complex formation between the target protein and E3 ligase, while shorter or longer PEG chains may reduce degradation potency or induce a hook effect [2].

PROTAC Linker PEG Chain Length Protein Degradation Efficiency

Recommended Research and Industrial Applications for Hydroxy-PEG4-(CH2)2-Boc Based on Quantitative Differentiation


Synthesis of Non-Cleavable Antibody-Drug Conjugates (ADCs) Requiring High Plasma Stability

Hydroxy-PEG4-(CH2)2-Boc is the linker of choice for ADCs where extended systemic circulation and minimal premature payload release are paramount. As documented in the comparative evidence (Section 3), its non-cleavable motif confers indefinite plasma stability compared to cleavable linkers with a 4.6 h half-life, translating to 3.3-fold slower clearance in vivo (18.0 vs. 59.4 mL/day/kg) [1][2]. This property is critical for ADCs targeting solid tumors or for payloads with narrow therapeutic windows.

Development of PROTACs with Optimized PEG4 Spacer Length for Ternary Complex Formation

The PEG4 spacer in Hydroxy-PEG4-(CH2)2-Boc provides a linker length of approximately 12-14 atoms, which is empirically validated to fall within the optimal range (12-20+ carbons) for efficient PROTAC-mediated protein degradation . Systematic PEG-length studies confirm that degradation efficiency is highly dependent on linker length, making this compound a reliable building block for PROTACs targeting GSPT1 or other proteins, thereby accelerating hit-to-lead optimization [3].

Bioconjugation Projects Requiring High Solubility and Low Aggregation Propensity

The intrinsic water solubility of Hydroxy-PEG4-(CH2)2-Boc (soluble in water, DCM, DMSO) overcomes the aggregation and solubility challenges associated with traditional hydrophobic linkers [4]. This property facilitates high-yield conjugation reactions and improves the pharmacokinetic profile of the resulting conjugate, reducing immunogenicity and enhancing drug-like properties [5]. It is particularly suited for conjugating hydrophobic payloads or antibodies prone to aggregation.

Tuning ADC Cytotoxicity via PEG Spacer Length in Combination with Non-Cleavable Chemistry

The quantitative readout data for PEG4-based ADCs (1311.54) versus PEG8 (635.073) and PEG12 (415.805) demonstrates that PEG length modulates in vitro potency by up to ~3.2-fold [6]. Researchers can use Hydroxy-PEG4-(CH2)2-Boc as a moderate-activity benchmark when designing linker-payload combinations, systematically varying PEG length while maintaining the non-cleavable (CH2)2-Boc motif to achieve the desired therapeutic index.

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